molecular formula C12H17Cl2N B13756930 Phenethylamine, N,N-bis(2-chloroethyl)- CAS No. 1138-79-0

Phenethylamine, N,N-bis(2-chloroethyl)-

Cat. No.: B13756930
CAS No.: 1138-79-0
M. Wt: 246.17 g/mol
InChI Key: NSYROPDQXYIHMF-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen Mustards as Alkylating Agents in Organic Chemistry

Nitrogen mustards are a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino ((ClC₂H₄)₂NR) functional group. nih.gov Though initially investigated as chemical warfare agents, their potent biological activity led to their repurposing as the first chemotherapeutic agents. nih.gov In the realm of organic chemistry, they are powerful polyfunctional alkylating agents. nih.gov

Their mechanism of action involves an intramolecular cyclization, where the nitrogen atom displaces one of the chloride leaving groups to form a highly reactive aziridinium (B1262131) (cyclic ammonium) ion. nih.gov This strained, three-membered ring is a potent electrophile susceptible to attack by nucleophiles. In a biological context, the N-7 atom of the guanine (B1146940) base in DNA is a primary target. nih.gov Following the first alkylation event, the second chloroethyl arm can undergo the same cyclization and alkylation process, resulting in the formation of irreversible interstrand or intrastrand cross-links in the DNA helix. nih.gov This cross-linking disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). nih.gov This reactivity makes nitrogen mustards a subject of continuous interest in the synthesis of compounds with specific biological activities.

Historical Development of Phenethylamine-Based Chemical Entities in Research

Phenethylamine (B48288) is a natural monoamine alkaloid found in a wide variety of organisms, including animals, plants, and even foods like chocolate. wikipedia.org In mammals, it is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator, regulating the neurotransmission of dopamine (B1211576) and norepinephrine. wikipedia.orgcaymanchem.com Its core structure consists of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain. wikipedia.org

The academic and industrial interest in phenethylamine stems from its foundational role in a vast array of biologically active molecules. nih.gov The endogenous catecholamines—dopamine, norepinephrine, and epinephrine—are all phenethylamine derivatives that play critical roles in mood, stress, and voluntary movement. mdpi.com Recognizing the privileged nature of this scaffold, chemists, most notably Alexander Shulgin in the latter half of the 20th century, synthesized and studied hundreds of derivatives. acs.org By modifying the phenyl ring, the ethyl side chain, or the amino group, researchers have created compounds with a wide spectrum of activities, targeting various receptors and transporters in the body. nih.govnih.gov This extensive history has solidified the phenethylamine framework as a versatile and valuable starting point for the design of new chemical entities in medicinal chemistry and pharmacology. nih.govresearchgate.net

Scope and Academic Relevance of Studying Phenethylamine, N,N-bis(2-chloroethyl)-

The academic interest in a hybrid molecule like Phenethylamine, N,N-bis(2-chloroethyl)- lies at the intersection of its two components: the potential for biological targeting conferred by the phenethylamine moiety and the cytotoxic alkylating capability of the nitrogen mustard group. While extensive published research specifically on N,N-bis(2-chloroethyl)-phenethylamine is limited, the rationale for its study can be inferred from related compounds and foundational chemical principles.

The core concept is the development of targeted alkylating agents. The phenethylamine structure is a known substrate for various monoamine transporters and receptors. wikipedia.org By attaching a nitrogen mustard to this framework, researchers can hypothesize that the resulting molecule might be selectively taken up by cells expressing these transporters, such as certain types of neurons or specific cancer cells. This "Trojan horse" strategy aims to deliver the cytotoxic payload (the nitrogen mustard) more specifically to target cells, potentially increasing its efficacy while minimizing damage to healthy tissues. The research scope for such a compound would involve:

Synthesis and Characterization: Developing efficient synthetic routes to create the molecule and its analogues, followed by thorough structural and physicochemical characterization. The synthesis of related nitrogen mustards often involves the reaction of a corresponding diethanolamine (B148213) precursor with a chlorinating agent like thionyl chloride. google.com

Biological Evaluation: Investigating its interaction with biological targets, such as monoamine transporters, and assessing its cytotoxic and alkylating activity in various cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives with modifications on the phenethylamine ring or the mustard group to understand how structural changes affect targeting, reactivity, and cytotoxicity.

The study of Phenethylamine, N,N-bis(2-chloroethyl)- is relevant to the broader field of medicinal chemistry, particularly in the design of targeted therapeutics. It serves as a model system for exploring how well-understood biological scaffolds can be used to direct the activity of potent, but often non-specific, chemical warheads.

Data Tables

Table 1: Physicochemical Properties of Phenethylamine This table presents known properties of the parent compound, phenethylamine.

PropertyValue
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Colorless liquid
Boiling Point 197-200 °C
Density 0.962 g/mL at 20 °C
Solubility in Water Soluble
CAS Number 64-04-0

Data sourced from Sigma-Aldrich and Wikipedia. wikipedia.org

Table 2: Conceptual Components of Phenethylamine, N,N-bis(2-chloroethyl)- This table breaks down the subject compound into its primary functional components and their established roles in chemical and biological research.

ComponentChemical StructureEstablished Role / Function in Research
Phenethylamine Scaffold C₆H₅CH₂CH₂-- Acts as a "homing" or "carrier" moiety. - Mimics endogenous neurotransmitters (e.g., dopamine). mdpi.com - Can facilitate transport across cell membranes via monoamine transporters. wikipedia.org
Nitrogen Mustard Group -N(CH₂CH₂Cl)₂- Potent bifunctional alkylating agent ("warhead"). nih.gov - Forms highly reactive aziridinium intermediates. nih.gov - Induces cytotoxicity by cross-linking DNA. nih.gov

Properties

CAS No.

1138-79-0

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-phenylethanamine

InChI

InChI=1S/C12H17Cl2N/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

NSYROPDQXYIHMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCCl)CCCl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N,n Bis 2 Chloroethyl Phenethylamine

Classical Approaches to N,N-bis(2-chloroethyl)-phenethylamine Synthesis

The traditional synthesis of N,N-bis(2-chloroethyl)-phenethylamine typically involves a two-step process: the formation of a dihydroxyethyl intermediate followed by halogenation.

Amine Alkylation Routes

A primary route for the synthesis of N,N-bis(2-chloroethyl)amines involves the conversion of a precursor diol. In the case of N,N-bis(2-chloroethyl)-phenethylamine, the key intermediate is N,N-bis(2-hydroxyethyl)phenethylamine. This intermediate is subsequently treated with a chlorinating agent to replace the hydroxyl groups with chlorine atoms. A widely used and effective method for this transformation is the reaction with thionyl chloride (SOCl₂). google.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups are converted into good leaving groups, which are then displaced by chloride ions. The choice of solvent and reaction conditions is crucial to ensure high yields and minimize side reactions.

Precursor Amines and Halogenation Reactions

The synthesis of the essential precursor, N,N-bis(2-hydroxyethyl)phenethylamine, can be achieved through the reaction of phenethylamine (B48288) with two equivalents of ethylene (B1197577) oxide. This reaction, an example of N-alkylation, results in the addition of two hydroxyethyl (B10761427) groups to the nitrogen atom of the phenethylamine molecule.

Formation of the Diol: Phenethylamine + 2 Ethylene Oxide → N,N-bis(2-hydroxyethyl)phenethylamine

Halogenation: N,N-bis(2-hydroxyethyl)phenethylamine + 2 SOCl₂ → N,N-bis(2-chloroethyl)-phenethylamine + 2 SO₂ + 2 HCl

This classical approach provides a reliable pathway to the target compound, with the yields being dependent on the optimization of each step.

Advanced Synthetic Strategies for N,N-bis(2-chloroethyl)-phenethylamine Analogues

Modern synthetic organic chemistry offers more sophisticated strategies for the preparation of complex molecules and their analogues. These advanced methods allow for greater control over the molecular architecture and the introduction of diverse functional groups.

Multi-Stage Synthesis Pathways

The synthesis of analogues of N,N-bis(2-chloroethyl)-phenethylamine can be accomplished through multi-stage pathways that allow for the introduction of various substituents on the phenethylamine backbone or the aromatic ring. nih.gov For instance, starting with a substituted phenethylamine allows for the creation of analogues with modified electronic and steric properties. These multi-step syntheses often involve protection and deprotection of functional groups to ensure the selective transformation of specific parts of the molecule. The development of such pathways is crucial for structure-activity relationship studies and the exploration of new chemical entities.

Stereoselective Synthesis Considerations for Chiral Derivatives

The introduction of chirality into the N,N-bis(2-chloroethyl)-phenethylamine structure can lead to stereoisomers with potentially different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity. nih.gov This can be achieved by employing several strategies:

Chiral Pool Synthesis: Starting the synthesis from a readily available chiral precursor, such as an optically active phenethylamine derivative. tandfonline.comjst.go.jptandfonline.comoup.com

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, followed by its removal. nih.gov

These methods allow for the synthesis of enantiomerically enriched N,N-bis(2-chloroethyl)-phenethylamine derivatives, which are valuable for detailed biological evaluation.

Purification and Isolation Techniques in Synthetic Organic Chemistry Research

The purification and isolation of the final product are critical steps in any synthetic procedure to ensure the removal of unreacted starting materials, reagents, and byproducts. For nitrogen mustards like N,N-bis(2-chloroethyl)-phenethylamine, which can be unstable, careful selection of purification methods is essential. tandfonline.com

Commonly employed techniques include:

Distillation: For liquid compounds that are thermally stable, vacuum distillation can be an effective method for purification.

Chromatography: Techniques such as column chromatography using silica (B1680970) gel or alumina (B75360) can be used to separate the desired compound from impurities based on differences in polarity.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a powerful method for achieving high purity. For amine-containing compounds, it is often advantageous to convert them to their hydrochloride salts, which are typically crystalline and more stable, facilitating purification by recrystallization. google.com

The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.

Molecular Reactivity and Chemical Mechanisms of Phenethylamine, N,n Bis 2 Chloroethyl

Electrophilic Nature and Aziridinium (B1262131) Ion Formation

The chemical reactivity of Phenethylamine (B48288), N,N-bis(2-chloroethyl)- and other nitrogen mustards is fundamentally linked to the electrophilic character of the highly strained three-membered aziridinium ion formed as a reactive intermediate. nih.govresearchgate.net This cation is a potent alkylating agent, readily reacting with nucleophilic centers in biological molecules. researchgate.net The formation of this intermediate is the rate-limiting step in the alkylation reactions carried out by this class of compounds. researchgate.net

The generation of the aziridinium ion from Phenethylamine, N,N-bis(2-chloroethyl)- proceeds through an intramolecular cyclization reaction. researchgate.netosi.lv The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, attacking the electrophilic carbon atom of the 2-chloroethyl side chain. This process results in the displacement of a chloride ion, which is a good leaving group, and the formation of the highly reactive, positively charged aziridinium ring. nih.govnih.gov This intramolecular reaction is a classic example of neighboring group participation, where the nitrogen atom facilitates the departure of the leaving group. nih.gov The reaction is considered to be a concerted process involving solvent reorganization, ionization of the carbon-chlorine bond, and the internal cyclization to form the aziridinium ring. nih.gov

This cyclization can occur spontaneously under physiological conditions. nih.gov For instance, studies on related N-phenyl-N'-(2-chloroethyl)ureas have shown that they undergo spontaneous intramolecular cyclization to form active cyclic derivatives. nih.gov

The aziridinium ion, once formed, is a highly strained and electrophilic species. nih.govmdpi.com The significant ring strain, which increases upon protonation or alkylation of a simple aziridine, makes it susceptible to ring-opening reactions when attacked by nucleophiles. mdpi.com The stability and reactivity of the aziridinium intermediate can be influenced by various factors, including the substituents on the nitrogen atom and the surrounding solvent environment. researchgate.netnih.gov For example, the degree of coordination and the orientation of water molecules in the vicinity of the leaving group can strongly influence the reactivity. nih.gov

The reactivity of the aziridinium ion is also dependent on the bond angle within the three-membered ring; as the bond angle increases, the ring opens, which alters its reactivity. researchgate.net While the aziridinium ion is unstable, its formation is a critical step for the alkylating activity of nitrogen mustards. researchgate.net Theoretical studies have indicated that the formation of the aziridinium ion is a key determinant of the biological activity of these compounds. researchgate.net

Nucleophilic Attack Pathways and Adduct Formation

The highly electrophilic aziridinium ion generated from Phenethylamine, N,N-bis(2-chloroethyl)- is the primary species responsible for its alkylating activity. This cation readily reacts with a wide range of biological nucleophiles, leading to the formation of covalent adducts.

In vitro studies with model nucleophiles have been instrumental in elucidating the reaction mechanisms of nitrogen mustards. These compounds react with various nucleophilic centers present in biomolecules. researchgate.net For instance, tertiary amines can act as nucleophiles, and their reactivity is influenced by steric hindrance. researchgate.net The reaction of nitrogen mustards with nucleophiles proceeds via the highly electrophilic aziridinium intermediate, which is rapidly consumed by nucleophilic attack. researchgate.net Studies with congeners like dibenamine (B1670415) have shown reactions with substances of biological interest, highlighting the broad reactivity of the activated intermediate. nih.gov

The table below summarizes the reactivity of the aziridinium ion with various model nucleophiles.

Nucleophile CategorySpecific ExampleReactivity
AminesPrimary and Secondary AminesReact readily with the aziridinium ion.
AminesTertiary AminesCan catalyze cleavage and react, though sterically hindered ones are weaker nucleophiles. researchgate.netrsc.org
Sulfur CompoundsSulfhydryl GroupsAre known to react with dibenamine and its congeners. nih.gov
WaterWaterCan act as a nucleophile, leading to hydrolysis products. nih.gov

The primary molecular target for the cytotoxic effects of many nitrogen mustards is DNA. nih.gov The electrophilic aziridinium ion alkylates various nucleophilic sites on the DNA bases. researchgate.net

The most frequent site of alkylation on DNA by nitrogen mustards is the N7 position of guanine (B1146940). researchgate.netnih.govnih.gov This is due to the high nucleophilicity of this nitrogen atom. researchgate.net The reaction involves the attack of the N7 atom of guanine on one of the electrophilic carbon atoms of the aziridinium ring, leading to the opening of the ring and the formation of a stable covalent bond. This results in a monofunctional adduct, where one arm of the nitrogen mustard is attached to the guanine base. researchgate.netnih.gov

Alkylation can also occur at other sites on purine (B94841) and pyrimidine (B1678525) bases, although generally to a lesser extent. These include the N3 position of adenine, the N1 and O6 positions of guanine, the N3 position of cytosine, and the O4 position of thymine. researchgate.netnih.gov The formation of these monofunctional adducts disrupts the normal functioning of DNA, contributing to the biological effects of the compound. nih.gov The sequence selectivity of guanine-N7 alkylation can be influenced by the specific nitrogen mustard derivative and the local DNA sequence. nih.govnih.govscispace.com

The following table lists the primary sites of monofunctional alkylation on DNA bases by nitrogen mustards.

DNA BasePrimary Alkylation Site
GuanineN7 researchgate.netnih.govnih.gov
GuanineO6 researchgate.net
GuanineN1 researchgate.net
AdenineN3 nih.gov
AdenineN1 researchgate.net
AdenineN7 researchgate.net
CytosineN3 researchgate.net

Alkylation Mechanisms on Nucleic Acid Analogues in vitro

Bifunctional Alkylation and Cross-linking Potential in vitro

The defining characteristic of Phenethylamine, N,N-bis(2-chloroethyl)- is its capacity for bifunctional alkylation. This process allows the molecule to form covalent bonds with two separate nucleophilic sites, potentially leading to the cross-linking of macromolecules. The mechanism is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, a reaction that is common to nitrogen mustards. nih.govacs.org This step involves the lone pair of electrons on the nitrogen atom attacking the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly reactive, positively charged aziridinium (ethyleneiminium) ion intermediate. nih.gov

This aziridinium ion is a potent electrophile that readily reacts with various nucleophiles. In a biological context in vitro, the most significant targets are the nucleophilic centers on DNA bases. nih.govwikipedia.org The N7 atom of guanine residues is the most frequent site of alkylation by nitrogen mustards. acs.orgwikipedia.orgnih.gov After the first alkylation event forms a mono-adduct, the second 2-chloroethyl arm of the molecule can undergo the same cyclization process to form another aziridinium ion. nih.gov This second reactive intermediate can then alkylate a second nucleophilic site.

If the second alkylation occurs on a different macromolecule or a distant site on the same molecule, it results in a cross-link. When targeting DNA, this can manifest as either an intrastrand cross-link (linking two bases on the same strand) or, more significantly, an interstrand cross-link (linking bases on opposite strands). nih.govwikipedia.org Interstrand cross-links, particularly between two guanine residues in the 5'-GNC-3' sequence, are a known outcome of reactions with nitrogen mustards. nih.gov These cross-links are particularly disruptive to DNA structure and function, as they prevent the separation of the DNA strands required for replication and transcription. wikipedia.org The formation of these adducts can cause significant distortion and bending of the DNA helix. nih.gov

Interaction Mechanisms with Model Protein Residues in vitro

Beyond DNA, proteins are also major targets for alkylation by Phenethylamine, N,N-bis(2-chloroethyl)-. nih.gov The same reactive aziridinium ion intermediate that alkylates DNA can also react with various nucleophilic amino acid residues on proteins. nih.gov The specific residues targeted depend on their nucleophilicity and accessibility within the protein's three-dimensional structure.

In vitro studies with related nitrogen mustards have shown that several amino acid side chains are susceptible to alkylation. Key targets include:

Cysteine: The sulfhydryl (thiol) group of cysteine is a strong nucleophile and a primary target for alkylation. nih.gov

Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms.

Lysine (B10760008): The ε-amino group of lysine is another potential site for reaction. nih.gov

Aspartate and Glutamate: The carboxylate groups of these acidic amino acids can also act as nucleophiles.

Bifunctional alkylation can lead to the formation of protein-protein or protein-DNA cross-links. nih.govnih.gov For instance, studies on the nitrogen mustard mechlorethamine (B1211372) have demonstrated that it can cross-link the tumor suppressor protein p53. nih.gov Such cross-linking can occur between two cysteine residues, either within the same protein monomer (intramolecular) or between different monomers in a protein complex (intermolecular). nih.gov These covalent modifications can drastically alter protein conformation, leading to loss of function, aggregation, or disruption of interactions with other cellular components. nih.gov

The table below summarizes the potential interactions of the activated bis(2-chloroethyl)amino moiety with model protein residues.

Amino Acid ResidueNucleophilic SitePotential Interaction
CysteineSulfhydryl (-SH) groupCovalent alkylation, cross-linking
HistidineImidazole ring nitrogenCovalent alkylation
Lysineε-amino (-NH2) groupCovalent alkylation
AspartateCarboxylate (-COO⁻) groupCovalent alkylation
GlutamateCarboxylate (-COO⁻) groupCovalent alkylation

Hydrolysis and Degradation Pathways of the bis(2-chloroethyl)amino Moiety in vitro

In aqueous environments, the bis(2-chloroethyl)amino moiety of Phenethylamine, N,N-bis(2-chloroethyl)- is susceptible to hydrolysis and degradation. The rate and pathway of this degradation are significantly influenced by factors such as pH and temperature. researchgate.net

The primary degradation pathway involves the same intramolecular cyclization that initiates alkylation. However, in the absence of other strong nucleophiles, the reactive aziridinium intermediate is attacked by water, a weak nucleophile. This results in the replacement of a chlorine atom with a hydroxyl group, forming the corresponding mono-hydroxy derivative, N-(2-chloroethyl)-N-(2-hydroxyethyl)phenethylamine. This process can be repeated for the second chloroethyl arm, ultimately yielding the di-hydroxy product, N,N-bis(2-hydroxyethyl)phenethylamine (diethanolamine derivative). researchgate.netnih.gov

The rate of hydrolysis is pH-dependent. Under alkaline conditions, the hydrolysis of related nitrogen mustards is significantly accelerated. researchgate.net For example, the degradation rate of tris(2-chloroethyl)amine increases substantially as the pH rises from neutral to 12.5. researchgate.net Conversely, in concentrated neutral solutions, the hydrolysis can be slowed by the release of hydrochloric acid (HCl) as a byproduct, which lowers the pH of the solution. researchgate.net

Another potential degradation pathway, particularly at higher concentrations, involves intermolecular reactions where the nitrogen of one molecule attacks a chloroethyl group of another, leading to the formation of piperazinium salt derivatives. researchgate.net

The primary degradation products in aqueous media are summarized below:

Initial ReactantReactionPrimary Products
Phenethylamine, N,N-bis(2-chloroethyl)-Step 1 HydrolysisN-(2-chloroethyl)-N-(2-hydroxyethyl)phenethylamine, Cl⁻, H⁺
N-(2-chloroethyl)-N-(2-hydroxyethyl)phenethylamineStep 2 HydrolysisN,N-bis(2-hydroxyethyl)phenethylamine, Cl⁻, H⁺

These degradation pathways represent a non-biological deactivation of the compound, as the resulting hydroxylated products lack the reactive chloroethyl groups necessary for alkylation.

Structure Reactivity Relationships and Chemical Modifications of Phenethylamine, N,n Bis 2 Chloroethyl

Influence of the Phenethylamine (B48288) Core on Alkylating Activity

The alkylating activity of nitrogen mustards is critically dependent on the nucleophilicity of the nitrogen atom, which initiates the intramolecular cyclization to form the reactive aziridinium (B1262131) ion. The nature of the substituent attached to the nitrogen atom can significantly modulate this reactivity through electronic effects. In Phenethylamine, N,N-bis(2-chloroethyl)-, the phenylethyl group serves as an aromatic carrier for the bis(2-chloroethyl)amine (B1207034) moiety.

Compared to aliphatic nitrogen mustards, where the nitrogen is attached to an electron-donating alkyl group, aromatic nitrogen mustards generally exhibit reduced reactivity. researchgate.net This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, decreasing its nucleophilicity and thus slowing down the rate-limiting formation of the aziridinium ion. acs.org This reduced reactivity is often associated with lower systemic toxicity. researchgate.net

In the case of Phenethylamine, N,N-bis(2-chloroethyl)-, the presence of an ethyl spacer between the phenyl ring and the nitrogen atom mitigates the electron-withdrawing effect of the aromatic ring to some extent. This separation means the delocalization of the nitrogen's lone pair is less pronounced than in mustards where the nitrogen is directly attached to the phenyl ring, such as in aniline (B41778) mustard. Consequently, the phenethylamine core imparts a moderate level of reactivity, positioning it between the highly reactive aliphatic mustards and the less reactive, directly conjugated aromatic mustards.

Table 1: Comparative Reactivity of Nitrogen Mustards

Compound Class Carrier Group General Reactivity
Aliphatic Mustard Alkyl High
Phenethylamine Mustard Phenylethyl Moderate
Aromatic Mustard Phenyl Low

This table illustrates the general trend in reactivity based on the electronic nature of the carrier group.

Impact of Chloroethyl Substituent Modifications on Chemical Reactivity

The chemical reactivity of Phenethylamine, N,N-bis(2-chloroethyl)- is intrinsically linked to the nature of the leaving group on the ethyl side chains. The two chloroethyl groups are essential for the compound's bifunctional alkylating ability. The process begins with the intramolecular displacement of a chloride ion by the nitrogen atom to form a highly electrophilic aziridinium ion. mdpi.com This intermediate then reacts with a nucleophile, such as the N7 atom of a guanine (B1146940) base in DNA. The second chloroethyl arm can then undergo the same process, leading to the formation of DNA cross-links. mdpi.com

While specific studies on halogen-modified analogues of Phenethylamine, N,N-bis(2-chloroethyl)- are not prevalent in the literature, research on other nitrogen mustards supports this structure-reactivity relationship. For example, bromo and iodo analogues of dinitrobenzamide mustards have been shown to be more potent than their chloro counterparts.

Table 2: Predicted Impact of Halogen Substitution on Reactivity

Halogen (X) in -CH₂CH₂X Leaving Group Ability Predicted Reactivity
F Poor Low
Cl Good Moderate
Br Very Good High
I Excellent Very High

This table is based on established principles of chemical reactivity and leaving group ability.

Derivatization Strategies for Modulating Intrinsic Reactivity

To enhance target specificity and control the activation of the alkylating function, various derivatization strategies have been developed for nitrogen mustards. These can be broadly categorized into conjugation with carrier moieties and prodrug approaches.

Conjugation Chemistry with Carrier Moieties

The principle behind conjugation chemistry is to attach the nitrogen mustard to a "carrier" molecule that can selectively deliver it to target cells or tissues. This approach aims to reduce systemic toxicity and increase the therapeutic index. While specific examples of Phenethylamine, N,N-bis(2-chloroethyl)- conjugates are not extensively documented, the strategies employed for other mustards are applicable.

Potential carrier moieties include:

Amino Acids and Peptides: These can facilitate transport into cells via specific amino acid or peptide transporters that may be overexpressed in cancer cells. For example, melphalan (B128), a phenylalanine derivative of nitrogen mustard, utilizes this mechanism. chemistrysteps.com

Steroids: Steroid receptors are often overexpressed in certain hormone-dependent cancers, making steroids viable carriers for targeted delivery. chemistrysteps.com

Antibodies: In antibody-drug conjugates (ADCs), the mustard can be linked to a monoclonal antibody that recognizes a tumor-specific antigen, offering a highly targeted delivery system.

The conjugation strategy inherently modifies the physicochemical properties of the parent drug, which can influence its reactivity, solubility, and pharmacokinetic profile.

Prodrug Approaches for Modulating Chemical Activation in vitro

Prodrug strategies involve modifying the nitrogen mustard to render it inactive, with activation occurring under specific physiological conditions, often those prevalent in a tumor microenvironment. This approach offers a powerful way to achieve selective cytotoxicity.

Common prodrug strategies for nitrogen mustards include:

Hypoxia-Activated Prodrugs: Many solid tumors have regions of low oxygen (hypoxia). Prodrugs can be designed with hypoxia-sensitive trigger groups, such as nitroaromatics. Under hypoxic conditions, these groups are enzymatically reduced, leading to a cascade of electronic changes that activate the mustard. mdpi.comnih.gov For example, a nitro group on an aromatic ring can be reduced to an electron-donating hydroxylamine (B1172632) or amine, which in turn increases the nucleophilicity of the mustard nitrogen and facilitates its activation. nih.gov

Enzyme-Activated Prodrugs: This approach utilizes enzymes that are overexpressed in or around tumor cells to cleave a masking group from the mustard, thereby activating it. An example is the ADEPT (Antibody-Directed Enzyme Prodrug Therapy) strategy, where an antibody-enzyme conjugate is first administered to localize the enzyme at the tumor site, followed by the administration of a prodrug that is a substrate for that enzyme. researchgate.net

Redox-Activated Prodrugs: The altered redox state of cancer cells, often characterized by higher levels of reactive oxygen species (ROS), can be exploited. Prodrugs can be designed with ROS-labile linkers that, upon cleavage, release the active nitrogen mustard. researchgate.net

Table 3: Prodrug Strategies for Nitrogen Mustards

Activation Trigger Prodrug Design Principle Example Moiety
Hypoxia Enzymatic reduction of an electron-withdrawing group to an electron-donating group. Nitroaromatic group nih.gov
Overexpressed Enzymes Enzymatic cleavage of a masking group. Glutamic acid cleaved by carboxypeptidase G2 (ADEPT) researchgate.net
High ROS Levels Cleavage of an ROS-sensitive linker. Boronic esters

This table summarizes common prodrug strategies applicable to Phenethylamine, N,N-bis(2-chloroethyl)-.

Conformational Analysis and its Relationship to Reactivity

The three-dimensional conformation of Phenethylamine, N,N-bis(2-chloroethyl)- can influence its chemical reactivity. The flexibility of the ethyl chain allows for different spatial arrangements of the phenyl ring relative to the bis(2-chloroethyl)amine group. Computational and spectroscopic studies on the parent molecule, phenethylamine, have identified two main low-energy conformations: gauche and anti. nih.gov

In the gauche conformation, the ethylamine (B1201723) side chain is folded back towards the phenyl ring. This arrangement is stabilized by a weak interaction between the amino group and the π-electrons of the aromatic ring. nih.gov In the anti conformation, the side chain is extended away from the ring.

The conformational preference of Phenethylamine, N,N-bis(2-chloroethyl)- has direct implications for its reactivity. In the gauche conformer, the phenyl ring is in closer proximity to the nitrogen atom of the mustard. This could potentially influence the nitrogen's nucleophilicity through space, although the electronic effects transmitted through the sigma bonds are likely more dominant. More significantly, the steric bulk of the phenyl ring in the gauche conformation could hinder the approach of the chloroethyl side chain to the nitrogen for the initial cyclization step, potentially slowing down the activation rate.

Table 4: Conformational Isomers of Phenethylamine and Potential Impact on Reactivity

Conformer Description Potential Impact on Reactivity of Mustard Analogue
Gauche Ethylamine chain folded towards the phenyl ring. nih.gov Possible steric hindrance, potentially lower rate of aziridinium ion formation.
Anti Ethylamine chain extended away from the phenyl ring. nih.gov Less steric hindrance, potentially higher rate of aziridinium ion formation.

This table outlines the main conformers of the phenethylamine backbone and their hypothesized influence on the reactivity of the N,N-bis(2-chloroethyl) derivative.

Analytical and Spectroscopic Characterization of Phenethylamine, N,n Bis 2 Chloroethyl and Its Reaction Products

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic methods are fundamental for separating Phenethylamine (B48288), N,N-bis(2-chloroethyl)- from complex mixtures, assessing its purity, and analyzing its metabolites or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of nitrogen mustards and related compounds. nih.govzldm.ru Reversed-phase HPLC is commonly utilized, where the compound is separated on a hydrophobic stationary phase (such as C18) with a polar mobile phase. zldm.rusielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic additives such as formic, acetic, or phosphoric acid to improve peak shape and resolution. citius.technologyresearchgate.netchromatographyonline.com For mass spectrometry-compatible methods, volatile acids like formic acid are preferred. sielc.comlcms.cz

Due to the reactive nature of the chloroethyl groups, derivatization is sometimes employed prior to HPLC analysis to create more stable products, especially when analyzing biological samples. nih.govcitius.technology For instance, nitrogen mustard compounds can be derivatized with agents like diethyldithiocarbamic acid (DDTC₂), with the resulting complex being analyzed by HPLC. citius.technology The separation of nitrogen mustard hydrolysis products, such as ethanolamines, has also been extensively studied using HPLC, often coupled with mass spectrometry. researchgate.netsemanticscholar.org

Table 1: Typical HPLC Conditions for Analysis of Nitrogen Mustard Compounds
ParameterTypical ConditionsReference
Stationary PhaseReversed-Phase C18 or similar (e.g., Charged Surface Hybrid C18+) chromatographyonline.comresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water gradients citius.technologyresearchgate.net
Additives0.05-0.1% Formic Acid, Phosphoric Acid citius.technologychromatographyonline.com
DetectionUV Absorbance, Mass Spectrometry (MS) chromatographyonline.comnih.gov
DerivatizationMay be required for stability and detection in biological matrices (e.g., with DDTC₂) nih.govcitius.technology

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and structural identification of volatile and thermally stable compounds. researchgate.net For nitrogen mustards like Phenethylamine, N,N-bis(2-chloroethyl)-, which may have limited volatility or thermal stability, chemical derivatization is often a necessary prerequisite for GC-MS analysis. jfda-online.comgcms.cz Derivatization enhances volatility, improves chromatographic peak shape, and can produce characteristic mass spectral fragmentation patterns. iu.edu

Common derivatization strategies include silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and acylation with fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA). citius.technologyiu.edunih.gov On-column derivatization techniques have also been developed to automate and shorten sample preparation time. shimadzu.comshimadzu.com

Once derivatized, the compound is separated on a capillary column (e.g., DB-5) and introduced into the mass spectrometer. researchgate.netnih.gov The resulting mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a fingerprint for the molecule. For nitrogen mustards, fragmentation often involves cleavage of the C-C bond alpha to the nitrogen atom and can provide clear structural information. nih.gov The analysis of reaction products of nitrogen mustards with various nucleophiles by GC-MS is also a key method for verification and structural elucidation. nih.gov

Spectroscopic Methods for Structural Confirmation and Characterization

Spectroscopic techniques provide essential information about the molecular structure and functional groups present in Phenethylamine, N,N-bis(2-chloroethyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural elucidation. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. rsc.org

For Phenethylamine, N,N-bis(2-chloroethyl)-, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, as well as the aliphatic protons of the ethylamine (B1201723) backbone and the two chloroethyl groups. nih.gov The protons on the carbons adjacent to the nitrogen atom and the chlorine atoms will be deshielded and appear at a lower field (higher ppm value) compared to a simple alkane. The integration of the signals confirms the number of protons in each environment. The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net NMR studies have been instrumental in characterizing the intramolecular cyclization of nitrogen mustards to form the reactive aziridinium (B1262131) ion intermediate. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Phenethylamine, N,N-bis(2-chloroethyl)-
Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityComments
Aromatic (C₆H₅)~7.1-7.3MultipletTypical range for phenyl group protons. nih.gov
-CH₂-Ph~2.8-3.0TripletProtons on the carbon attached to the phenyl ring.
-N-CH₂-CH₂-Ph~2.8-3.0TripletProtons on the carbon attached to the nitrogen.
-N-CH₂-CH₂-Cl~2.9-3.2TripletProtons on the carbon attached to the nitrogen (chloroethyl group). chemicalbook.com
-CH₂-Cl~3.6-3.8TripletProtons on the carbon attached to the chlorine, significantly deshielded. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of Phenethylamine, N,N-bis(2-chloroethyl)-, the characteristic N-H stretching bands of a primary or secondary amine will be absent. Key absorptions will include C-H stretches for the aromatic and aliphatic portions, C=C stretching bands for the aromatic ring, and a distinctive C-Cl stretching absorption in the fingerprint region (typically 600-800 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of Phenethylamine, N,N-bis(2-chloroethyl)- is dominated by the phenylethyl chromophore. The benzene (B151609) ring exhibits characteristic absorption bands, and the N,N-bis(2-chloroethyl) group acts as an auxochrome, which may cause a slight shift in the wavelength and intensity of these absorption maxima compared to the parent phenethylamine molecule.

Table 3: Key Expected IR Absorption Bands for Phenethylamine, N,N-bis(2-chloroethyl)-
Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3100-3000 researchgate.net
Aliphatic C-H Stretch3000-2850 researchgate.net
Aromatic C=C Stretch1600-1450 researchgate.net
C-N Stretch1250-1020 researchgate.net
C-Cl Stretch800-600 nih.gov

Mass Spectrometry for Molecular Characterization and Adduct Identification in vitro

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of Phenethylamine, N,N-bis(2-chloroethyl)- and for identifying its reaction products. nih.gov The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion (M⁺), with prominent M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for such molecules include the loss of a chloroethyl radical, cleavage of the bond beta to the phenyl ring to form a stable tropylium (B1234903) ion (m/z 91), and cleavage alpha to the nitrogen atom. nih.govnist.gov

In biological systems, nitrogen mustards are potent alkylating agents that form covalent adducts with nucleophilic sites on macromolecules, particularly DNA and proteins. nih.govuantwerpen.be Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique used for the in vitro identification of these adducts. nih.govwiley.com This method can precisely identify the site of alkylation, for example, at the N7 position of guanine (B1146940) in DNA or on cysteine, lysine (B10760008), and histidine residues in proteins. nih.govnih.gov The analysis involves enzymatic digestion of the adducted macromolecule, followed by LC-MS/MS analysis of the resulting fragments. The mass spectrometer detects the specific mass increase corresponding to the addition of the reactive moiety of the nitrogen mustard, and subsequent fragmentation (MS/MS) of the adducted peptide or nucleoside confirms its structure. nih.gov

Table 4: Expected Mass Spectral Data for Phenethylamine, N,N-bis(2-chloroethyl)-
ParameterDescriptionReference
Molecular Ion (M⁺)Shows a characteristic isotopic cluster due to two chlorine atoms (M, M+2, M+4). nist.gov
Key Fragment Ions (m/z)[M - CH₂Cl]⁺: Loss of a chloromethyl radical. nih.gov
[C₇H₇]⁺ (Tropylium ion): m/z 91, from cleavage of the phenylethyl group. spectrabase.com
Ions resulting from cleavage alpha to the nitrogen. nih.gov
Adduct IdentificationLC-MS/MS detects mass shifts in peptides or nucleosides corresponding to covalent modification. nih.govnih.gov

X-ray Crystallography Studies of Related Nitrogen Mustard Derivatives

A notable example is the crystal structure determination of melphalan (B128) hydrochloride, a phenylalanine derivative of nitrogen mustard. nih.gov Melphalan is an aromatic nitrogen mustard with a similar N,N-bis(2-chloroethyl)amino functional group attached to a phenyl ring. Its crystal structure was determined using powder X-ray diffraction data combined with a simulated annealing approach. nih.gov

The analysis confirmed the molecular geometry and packing of this chemotherapeutic agent within a crystal lattice. nih.gov Such structural insights are fundamental. For instance, understanding the spatial arrangement of the bis(2-chloroethyl)amino group relative to the aromatic ring helps in modeling its interaction with biological macromolecules. The ability of nitrogen mustards to form DNA adducts is central to their mechanism of action, and crystallographic studies can inform computational models of these interactions. nih.gov Although the study on melphalan focused on its hydrochloride salt, the data obtained provides a foundational understanding of the steric and electronic properties of the core aromatic nitrogen mustard scaffold. nih.gov

Furthermore, structural modeling based on crystallographic principles has been used to visualize how DNA polymerase, a key cellular enzyme, bypasses DNA lesions caused by melphalan. nih.gov These models, which are built upon the known geometries of DNA and proteins derived from X-ray crystallography, predict how the bulky melphalan-induced adduct can be accommodated within the enzyme's active site. nih.gov This highlights the predictive power of crystallographic data in understanding the biological consequences of DNA alkylation by these agents.

The table below summarizes key compounds related to Phenethylamine, N,N-bis(2-chloroethyl)- that have been subject to structural studies.

Compound NameTechniqueKey Findings
Melphalan HydrochloridePowder X-ray DiffractionDetermination of the crystal structure, confirming molecular geometry and packing. nih.gov
Melphalan-DNA AdductModeled StructureProvided insights into how DNA polymerase accommodates the bulky adduct during replication. nih.gov

Derivatization Techniques for Enhanced Analytical Detection

The detection and quantification of Phenethylamine, N,N-bis(2-chloroethyl)- and related nitrogen mustards in various matrices can be challenging due to their reactivity, polarity, and often low concentrations. Chemical derivatization is a widely employed strategy to improve their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte to create a derivative that is more volatile, thermally stable, or more readily detectable.

Derivatization is often essential for GC-MS analysis of nitrogen mustards and their degradation products, which may contain polar functional groups (e.g., hydroxyl groups in hydrolysis products) that result in poor chromatographic behavior. Common approaches include silylation and acylation.

Silylation involves replacing active hydrogen atoms in the analyte with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process decreases the polarity and increases the volatility of the compound, making it more amenable to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. For example, the hydrolysis products of nitrogen mustards, such as N-ethyldiethanolamine and N-methyldiethanolamine, can be derivatized with MTBSTFA to form their corresponding TBDMS derivatives, which are then readily analyzed by GC-MS. nih.gov

Acylation is another common technique where an acyl group is introduced into the molecule. Reagents like heptafluorobutyryl anhydride (HFBI) or trifluoroacetic anhydride (TFAA) react with hydroxyl or amino groups to form stable, volatile esters or amides. These derivatives are often highly electronegative due to the fluorine atoms, which can significantly enhance detection sensitivity when using an electron capture detector (ECD) or mass spectrometry. The reaction with HFBI, for instance, has been optimized for the detection of nitrogen mustard biomarkers in biological samples. nih.gov

For HPLC analysis, derivatization is typically used to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability by UV-Visible or fluorescence detectors. A notable method for reactive nitrogen mustards involves derivatization with diethyldithiocarbamic acid (DDTC). In this reaction, the DDTC molecule displaces each of the chlorine atoms on the nitrogen mustard, forming a stable disubstituted adduct that can be effectively separated and quantified by reverse-phase HPLC with UV detection.

The following tables summarize various derivatization techniques reported for the analysis of nitrogen mustards and their related products.

Table of Derivatization Reagents for GC-MS Analysis

Derivatization ReagentAbbreviationTarget Analyte/Functional GroupTypical Reaction ConditionsReference
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAEthanolamines (Hydrolysis Products)60°C for 1 hour nih.gov
Heptafluorobutyryl Imidazole (B134444)HFBIAmino Alcohols50°C for 8 minutes nih.gov
N-methyl-N-trimethylsilyltrifluoroacetamideMSTFANitrogen Mustards37°C for 30 minutes
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAAmino AlcoholsReaction performed in acetonitrile nih.gov

Table of Derivatization Reagents for HPLC Analysis

Derivatization ReagentAbbreviationTarget AnalyteTypical Reaction ConditionsReference
Diethyldithiocarbamic acid, sodium saltDDTCReactive Nitrogen Mustards37°C for 30 minutes
Thiophenol-Mechlorethamine (B1211372)Reaction forms a stable thioether derivative

Computational and Theoretical Studies on Phenethylamine, N,n Bis 2 Chloroethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comresearchgate.netnih.gov For a molecule like Phenethylamine (B48288), N,N-bis(2-chloroethyl)-, these calculations would typically focus on:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's susceptibility to nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of reaction.

Electrostatic Potential Maps: Visualizing the electrostatic potential on the molecular surface to predict how the molecule interacts with other charged or polar species.

Despite the utility of these methods, specific studies detailing these quantum chemical properties for Phenethylamine, N,N-bis(2-chloroethyl)- have not been identified. A general DFT study on phenethylamine derivatives has been conducted, but it does not include the N,N-bis(2-chloroethyl)- substitution. researchgate.net

Table 1: Hypothetical Data Table of Quantum Chemical Parameters This table is for illustrative purposes only, as specific data for Phenethylamine, N,N-bis(2-chloroethyl)- is not available.

Parameter Calculated Value Method/Basis Set
HOMO Energy N/A N/A
LUMO Energy N/A N/A
HOMO-LUMO Gap N/A N/A

Molecular Dynamics Simulations of Compound-Biomolecule Interactions in silico

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net For Phenethylamine, N,N-bis(2-chloroethyl)-, a nitrogen mustard, MD simulations would be critical for understanding its interaction with biological macromolecules, primarily DNA. wikipedia.org Such simulations could provide insights into:

Binding Modes: Determining how the molecule docks into the minor or major groove of the DNA double helix.

Interaction Energies: Calculating the strength of the interaction between the compound and DNA, including contributions from van der Waals forces, electrostatic interactions, and hydrogen bonding.

Conformational Changes: Observing any structural changes in DNA upon binding of the compound.

While MD simulations have been used to study the interaction of various small molecules with DNA, no specific MD studies focusing on Phenethylamine, N,N-bis(2-chloroethyl)- were found in the reviewed literature. mdpi.com

Prediction of Reaction Pathways and Transition States

A hallmark of nitrogen mustards is their ability to act as alkylating agents, a process that is central to their biological activity. wikipedia.orgyoutube.com Computational methods can be used to predict the reaction pathways and identify the transition states for this process. For Phenethylamine, N,N-bis(2-chloroethyl)-, the key predicted reaction pathway involves:

Intramolecular Cyclization: The nitrogen atom attacks one of the β-chloroethyl side chains, displacing a chloride ion to form a highly reactive aziridinium (B1262131) ion intermediate. wikipedia.orgwikipedia.org This is generally the rate-determining step.

Nucleophilic Attack: The strained three-membered aziridinium ring is a potent electrophile, readily attacked by nucleophiles. In a biological context, the N7 atom of guanine (B1146940) bases in DNA is a primary target. wikipedia.org

Cross-linking: After the first alkylation, the second chloroethyl arm can undergo the same process, leading to the formation of a second aziridinium ion and subsequent alkylation of another nucleophile. This can result in interstrand or intrastrand cross-linking of DNA. wikipedia.orgnih.gov

While this mechanism is well-established for the nitrogen mustard class, specific computational studies that have calculated the energy barriers and transition state geometries for Phenethylamine, N,N-bis(2-chloroethyl)- are not available.

Virtual Screening Methodologies for Identifying Novel Reactivity Patterns

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties. wikipedia.org In the context of Phenethylamine, N,N-bis(2-chloroethyl)-, virtual screening could be employed in several ways:

Target-based Screening: Docking large libraries of compounds against the active site of an enzyme or a specific DNA sequence to find molecules that bind similarly to the phenethylamine mustard scaffold.

Ligand-based Screening: Using the 3D shape and chemical features of Phenethylamine, N,N-bis(2-chloroethyl)- as a template to find other molecules in a database with similar characteristics.

These approaches are generally used to discover new compounds rather than to analyze the reactivity of a known one. nih.govnih.govscholarsresearchlibrary.comresearchgate.net There are no published studies that have used virtual screening methodologies to specifically investigate the reactivity patterns of Phenethylamine, N,N-bis(2-chloroethyl)-.

Future Directions in Fundamental Chemical Research on Phenethylamine, N,n Bis 2 Chloroethyl

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of nitrogen mustards often involves reagents like thionyl chloride and solvents such as dichloromethane, which present environmental and safety challenges. researchgate.netmdpi.comchemicalbook.com A primary future objective is the development of greener synthetic routes for Phenethylamine (B48288), N,N-bis(2-chloroethyl)- and related compounds. Research is anticipated to focus on minimizing hazardous waste and improving energy efficiency.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalysts to replace stoichiometric reagents could reduce waste and improve reaction selectivity. For instance, iridium-catalyzed N-alkylation processes that use alcohols as alkylating agents represent a cleaner, more efficient methodology that could be adapted. bath.ac.uk

Alternative Solvents: The replacement of chlorinated solvents with more benign alternatives like ionic liquids or supercritical fluids is a critical goal for sustainable chemistry.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of nitrogen mustards could mitigate risks associated with handling highly reactive intermediates.

A comparison of traditional versus potential sustainable synthetic parameters is outlined below.

ParameterTraditional Synthesis (e.g., Thionyl Chloride Route) researchgate.netmdpi.comPotential Sustainable Methodologies
Chlorinating AgentThionyl chloride (SOCl₂)Novel, less hazardous chlorinating agents or catalytic cycles
SolventDichloromethane, ChloroformSupercritical CO₂, Ionic liquids, Bio-derived solvents
Process TypeBatch processingContinuous flow synthesis
ByproductsSO₂, HCl, Hydrochloride saltsRecyclable catalysts, Water

Advanced Mechanistic Elucidation of Alkylation Events at the Molecular Level

The alkylating action of nitrogen mustards like Phenethylamine, N,N-bis(2-chloroethyl)- is known to proceed through a reactive aziridinium (B1262131) ion intermediate. mdpi.comoncohemakey.comwikipedia.org This cation readily attacks nucleophilic sites on biomolecules, with a preference for the N7 position of guanine (B1146940) in DNA. mdpi.comnih.gov This can lead to mono-alkylation, as well as the formation of interstrand and intrastrand cross-links, which are critical to its biological activity. wikipedia.orgresearchgate.net

While this general mechanism is well-established, future research aims to achieve a more granular, quantitative understanding. researchgate.netresearchgate.net Key research questions include:

Reaction Kinetics: Detailed kinetic studies are needed to quantify the rates of aziridinium ion formation and subsequent reactions with specific DNA sequences and other nucleophiles under physiological conditions.

Sequence Specificity: Moving beyond the general preference for guanine, researchers are investigating how the local DNA sequence and chromatin structure influence the rate and location of alkylation.

Structural Impact: Advanced structural biology techniques, such as cryo-electron microscopy and high-resolution NMR, can be employed to visualize the precise structural distortions in DNA caused by adducts and cross-links from this specific phenethylamine derivative.

The fundamental steps of the alkylation mechanism provide a framework for these more advanced investigations.

StepDescriptionKey IntermediatePrimary Nucleophilic Target
1. CyclizationIntramolecular nucleophilic attack by the amine nitrogen displaces a chloride ion. oncohemakey.comwikipedia.orgAziridinium cationN/A
2. First AlkylationThe highly strained aziridinium ring is attacked by a nucleophile (e.g., DNA base). wikipedia.orgnih.govMono-adductN7 of Guanine mdpi.com
3. Second AlkylationThe second chloroethyl arm repeats Step 1 and 2, potentially cross-linking DNA strands. wikipedia.orgresearchgate.netCross-linked adductN7 of Guanine mdpi.com

Development of Sophisticated Analytical Platforms for Reaction Monitoring and Metabolite Profiling in vitro

Progress in understanding the reactivity and metabolic fate of Phenethylamine, N,N-bis(2-chloroethyl)- relies on the development of highly sensitive and selective analytical methods. fishersci.comzldm.ru Current techniques often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of nitrogen mustard hydrolysis products or specific adducts. fishersci.comnih.gov

Future directions in this area will focus on:

Real-Time Reaction Monitoring: The development of platforms, potentially using spectroscopic methods or specialized mass spectrometry interfaces, to monitor the formation of the aziridinium intermediate and its subsequent reactions in real-time. This would provide invaluable kinetic data to complement mechanistic studies.

High-Throughput Metabolite Screening: The use of automated in vitro systems, such as human liver microsomes, coupled with high-resolution mass spectrometry (HRMS) can rapidly identify metabolic products. bienta.netnih.govnih.gov This approach allows for the elucidation of metabolic pathways, such as oxidation or conjugation, which are crucial for understanding the compound's stability and biotransformation. bienta.netresearchgate.net

Adductomics: Applying proteomics and genomics approaches to create comprehensive maps of protein and DNA adducts formed by the compound in vitro. This would offer a global view of its molecular targets beyond DNA.

The table below summarizes key analytical techniques and their applications in this research area.

Analytical TechniqueApplicationInformation Obtained
LC-MS/MSQuantification of hydrolysis products and metabolites in in vitro systems. fishersci.comzldm.ruMetabolite identification, reaction kinetics, stability assessment.
High-Resolution Mass Spectrometry (HRMS)Structural elucidation of unknown metabolites and adducts. zldm.runih.govPrecise mass measurement for formula determination, fragmentation patterns for structural details.
NMR SpectroscopyStructural characterization of synthesis products and stable adducts. nih.govDefinitive molecular structure, stereochemistry.
Capillary Electrophoresis-MSAnalysis of polar metabolites and DNA adducts.High-resolution separation of charged species.

Integration of in silico and Experimental Approaches for Reactive Compound Design

The design of new reactive molecules with tailored properties is increasingly guided by computational chemistry. nih.gov Integrating in silico methods with experimental validation provides a powerful paradigm for accelerating research and development. For compounds like Phenethylamine, N,N-bis(2-chloroethyl)-, this synergy is crucial for exploring structure-activity relationships (SAR). nih.govnih.gov

Future research will likely involve a multi-faceted approach:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to correlate physicochemical properties (e.g., lipophilicity, electronic parameters) with chemical reactivity and alkylating efficiency. nih.gov

Molecular Docking and Dynamics: Simulating the interaction of the phenethylamine mustard and its aziridinium ion with specific DNA sequences or protein active sites. nih.gov This can help predict binding affinities and preferred alkylation sites, guiding the design of more selective agents.

ADMET Prediction: Employing computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for newly designed analogues in silico before their synthesis. nih.govmass-analytica.com This allows for the early deselection of compounds with unfavorable profiles, saving time and resources.

Reaction Mechanism Simulation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways, calculate activation energies for aziridinium ion formation, and understand the electronic factors governing reactivity. mdpi.com

This integrated workflow allows for a rational design cycle where computational predictions are tested experimentally, and the results are used to refine the computational models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phenethylamine, N,N-bis(2-chloroethyl)-, and how can purity be optimized?

  • Methodology : Synthesis typically involves alkylation of phenethylamine with 2-chloroethyl groups under controlled conditions. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of reactive intermediates.
  • Temperature control (0–5°C) during chlorination to suppress side reactions.
  • Purification via column chromatography or recrystallization to isolate the product. Purity can be verified using HPLC (>95% purity threshold) and NMR (δ 3.5–3.7 ppm for Cl-CH₂-CH₂-N signals) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm bis(2-chloroethyl) substitution (e.g., triplet signals for CH₂Cl groups).
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 227.05 for C₁₀H₁₃Cl₂N).
  • X-ray crystallography : Resolve bond angles and spatial arrangement of chloroethyl groups to assess steric effects .

Q. What factors influence the compound’s stability in storage or experimental conditions?

  • Methodology :

  • Conduct stability studies under varying pH, temperature, and light exposure.
  • Use accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring.
  • Stabilize solutions with antioxidants (e.g., BHT) or store in amber vials at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How does the compound’s alkylating mechanism compare to nitrogen mustards like HN1 or cyclophosphamide?

  • Methodology :

  • Kinetic studies : Compare alkylation rates with DNA nucleophiles (e.g., guanine N7) using LC-MS/MS to quantify adduct formation.
  • Molecular docking : Model interactions with DNA helix or protein targets (e.g., histone deacetylases) to predict binding affinity.
  • In vitro assays : Use comet assays or γ-H2AX staining to measure DNA crosslinking efficiency relative to HN1 .

Q. How should researchers design experiments to resolve contradictions in reported toxicity profiles?

  • Methodology :

  • Dose-response studies : Test in multiple models (e.g., zebrafish embryos vs. murine hepatocytes) to identify species-specific LC₅₀ variations.
  • Metabolite profiling : Use LC-HRMS to detect reactive intermediates (e.g., aziridinium ions) that may explain divergent toxicities.
  • Transcriptomic analysis : Compare gene expression in exposed vs. control cells to pinpoint pathways (e.g., apoptosis, oxidative stress) .

Q. What analytical strategies can address discrepancies in reactivity data caused by impurities?

  • Methodology :

  • Impurity mapping : Use preparative TLC or HPLC to isolate byproducts; characterize via NMR and IR.
  • Kinetic isotope effects (KIE) : Synthesize deuterated analogs (e.g., CD₂Cl groups) to distinguish primary vs. secondary reaction pathways.
  • Quantum chemical calculations : Model transition states to identify impurities altering reaction energetics .

Q. How can degradation products be identified and quantified in environmental or biological matrices?

  • Methodology :

  • SPE-LC/MS/MS : Solid-phase extraction followed by tandem MS to detect trace metabolites (e.g., hydrolyzed chloroethanol derivatives).
  • Isotope dilution : Spike samples with 13^{13}C-labeled internal standards for precise quantification.
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to correlate degradation products with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.